3-(4-fluorophenyl)-1-methyl-N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)-1H-pyrazole-5-carboxamide
Description
Properties
IUPAC Name |
5-(4-fluorophenyl)-2-methyl-N-[[1-(4-methylthiadiazole-5-carbonyl)piperidin-4-yl]methyl]pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN6O2S/c1-13-19(31-26-24-13)21(30)28-9-7-14(8-10-28)12-23-20(29)18-11-17(25-27(18)2)15-3-5-16(22)6-4-15/h3-6,11,14H,7-10,12H2,1-2H3,(H,23,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTNZBENZNJQHHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CCC(CC2)CNC(=O)C3=CC(=NN3C)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(4-fluorophenyl)-1-methyl-N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)-1H-pyrazole-5-carboxamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article focuses on its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The compound features a pyrazole core substituted with a 4-fluorophenyl group and a thiadiazole moiety. The structural complexity suggests potential interactions with various biological targets.
-
Antitumor Activity :
- The presence of the thiadiazole and pyrazole rings is linked to cytotoxic effects against various cancer cell lines. Studies indicate that compounds with similar structures exhibit significant inhibition of cell proliferation, often through apoptosis induction.
- For example, derivatives containing thiazole rings have shown IC50 values in the low micromolar range against cancer cell lines such as A-431 and Jurkat .
- Anticonvulsant Properties :
- Anti-inflammatory Effects :
Case Study 1: Antitumor Efficacy
A study investigated a series of pyrazole derivatives, including the target compound, for their effects on human cancer cell lines. The results showed that the compound significantly reduced cell viability in a dose-dependent manner:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 3-(4-fluorophenyl)... | A-431 | 2.5 |
| 3-(4-fluorophenyl)... | Jurkat | 3.0 |
| Doxorubicin | A-431 | 0.5 |
This indicates that the compound may be a promising candidate for further development as an anticancer agent .
Case Study 2: Anticonvulsant Activity
In another study focusing on thiazole-based compounds, the target compound was evaluated for its anticonvulsant properties using an animal model. Results indicated that it effectively reduced seizure activity by modulating GABAergic transmission:
| Compound | Model | Effectiveness |
|---|---|---|
| 3-(4-fluorophenyl)... | PTZ-induced | High |
| Standard Drug | PTZ-induced | Moderate |
These findings suggest potential applications in treating epilepsy .
Comparison with Similar Compounds
Structural Features and Substituent Analysis
The table below highlights key structural differences and similarities between the target compound and selected analogues:
*Molecular weights are approximate and based on formula calculations.
Functional Group Impact
- Fluorophenyl vs. Methoxyphenyl : The 4-fluorophenyl group in the target compound enhances lipophilicity and metabolic stability compared to methoxy-substituted analogues (e.g., ), which may increase solubility but reduce membrane permeability .
- Thiadiazole vs. Thienopyrazole: The 1,2,3-thiadiazole in the target compound (electron-withdrawing) contrasts with the thieno[2,3-c]pyrazole in (electron-rich). This difference could influence receptor binding kinetics .
- Piperidine vs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
